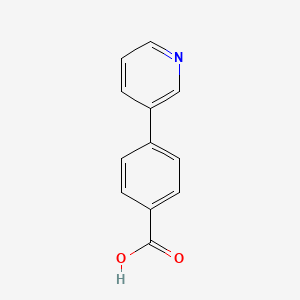

4-Pyridin-3-yl-benzoic acid

Descripción

Contextualization within the Pyridine (B92270) and Benzoic Acid Derivatives Landscape

As a derivative of both pyridine and benzoic acid, 4-Pyridin-3-yl-benzoic acid inherits and expands upon the chemical functionalities of these two fundamental classes of organic compounds. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of coordination chemistry and is a prevalent scaffold in numerous pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions.

Benzoic acid, on the other hand, is a simple aromatic carboxylic acid. The carboxyl group is a versatile functional group, capable of forming strong hydrogen bonds, particularly the robust carboxylic acid⋯pyridine synthon, and can be deprotonated to form a carboxylate that coordinates to metal centers in various modes. researchgate.net

The combination of these two moieties in a single molecule, this compound, creates a bifunctional or ditopic linker. This dual-functionality is highly sought after in crystal engineering and supramolecular chemistry, as it allows for the rational design of extended structures through a combination of coordination bonds and hydrogen-bonding interactions. researchgate.netnih.gov

Significance of the Pyridylbenzoate Motif in Modern Organic and Inorganic Chemistry

The specific geometry of the pyridylbenzoate isomer plays a crucial role in the final structure of the MOF. For instance, the use of different isomers of pyridylbenzoic acid can lead to MOFs with distinct network topologies, channel sizes, and properties. rsc.org This tunability is a key advantage in the design of materials for specific applications such as gas storage, separation, and catalysis. researchgate.netnih.gov

Furthermore, the pyridylbenzoate motif is a key structural element in various pharmacologically active molecules. For example, derivatives of pyridylbenzoic acid are intermediates in the synthesis of potent kinase inhibitors used in cancer therapy. google.comnih.gov The ability of the pyridine and benzoic acid groups to interact with biological targets through a variety of non-covalent interactions makes this motif a valuable scaffold in drug discovery.

Overview of Advanced Research Trajectories for this compound

Current research involving this compound is advancing along several exciting trajectories, primarily in the fields of materials science and medicinal chemistry.

Metal-Organic Frameworks (MOFs) for Functional Applications:

Luminescent Materials: MOFs constructed from this compound and its isomers have shown promise as luminescent materials. The photophysical properties of these frameworks can be tuned by the choice of the metal ion and the specific arrangement of the ligands. These luminescent MOFs are being investigated for applications in chemical sensing, where changes in luminescence can signal the presence of specific molecules or ions. researchgate.netrsc.org

Photocatalysis: The semiconductor-like behavior of some MOFs has led to their investigation as photocatalysts for the degradation of organic pollutants. MOFs containing pyridylbenzoate ligands are being explored for their ability to absorb light and generate reactive oxygen species to break down environmental contaminants. researchgate.netnih.govacs.org

Gas Adsorption and Separation: The porous nature of MOFs makes them ideal candidates for gas storage and separation. Researchers are designing MOFs with this compound as a linker to create materials with specific pore sizes and chemical environments for the selective capture of gases like carbon dioxide. rsc.org

Supramolecular Assemblies and Crystal Engineering:

The ability of this compound to form robust hydrogen bonds is being exploited in the field of supramolecular chemistry. By combining it with other molecules, researchers can create complex, self-assembled structures with predictable patterns. These studies provide fundamental insights into non-covalent interactions and are crucial for the bottom-up design of new materials with desired properties. mdpi.comresearchgate.netnih.gov

Medicinal Chemistry and Drug Discovery:

As an important intermediate, this compound and its derivatives are central to the synthesis of targeted therapeutics. A significant area of research is its use in the development of kinase inhibitors. For example, a derivative, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, is a key precursor to Nilotinib, a drug used to treat chronic myelogenous leukemia. google.comgoogle.com Research in this area focuses on developing more efficient synthetic routes to these complex molecules and designing new analogs with improved efficacy and selectivity. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

4-pyridin-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUKEVKPDRXPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363918 | |

| Record name | 4-Pyridin-3-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-75-5 | |

| Record name | 4-Pyridin-3-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridin-3-ylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Derivatization of 4 Pyridin 3 Yl Benzoic Acid

Established Synthetic Pathways for 4-Pyridin-3-yl-benzoic Acid

The construction of the carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings is the key step in synthesizing this compound. Palladium-catalyzed cross-coupling reactions have become the predominant method for this purpose due to their efficiency and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming the C-C bond in biaryl systems like this compound. researchgate.netdergipark.org.tr This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. dergipark.org.tr

For the synthesis of this compound, two primary Suzuki coupling strategies can be employed:

Strategy A: The reaction between a 3-pyridylboronic acid and a 4-halobenzoic acid (or its ester derivative).

Strategy B: The reaction between a 4-carboxyphenylboronic acid (or its ester) and a 3-halopyridine.

The choice of strategy often depends on the commercial availability and stability of the starting materials. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] combined with a phosphine (B1218219) ligand, are commonly used to facilitate the reaction. A base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is essential for the activation of the boronic acid and to complete the catalytic cycle.

Below is a table summarizing typical reactants and conditions for the Suzuki-Miyaura synthesis of this compound derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 3-Pyridylboronic acid | Methyl 4-bromobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |

| 4-(Methoxycarbonyl)phenylboronic acid | 3-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | >95 |

| 3-Chloropyridine | 4-Carboxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | ~85 |

This is an interactive data table based on representative data from synthetic literature.

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction parameters. rsc.org Optimization of these parameters is critical for developing scalable and cost-effective synthetic routes. Key parameters include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

Catalyst and Ligand Selection: The palladium source and its associated ligand are paramount. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalytic systems often employ more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, or CyJohnPhos) that can significantly improve reaction rates and yields, especially with less reactive coupling partners like aryl chlorides. beilstein-journals.org For instance, in related intramolecular C–H arylation reactions of pyridine derivatives, changing the phosphine ligand from PPh₃ to tricyclohexylphosphine (B42057) or CyJohnPhos has been shown to dramatically improve product yields from as low as 5% to over 70%. beilstein-journals.org

Impact of Base and Solvent: The choice of base and solvent system is also crucial. The base not only facilitates the transmetalation step but also influences the catalyst's stability and activity. A solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, is required to dissolve both the organic and inorganic reactants.

The table below illustrates the effect of parameter optimization on synthetic outcomes.

| Parameter Varied | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale |

| Ligand | PPh₃ | 58 | CyJohnPhos | 92 | More electron-rich ligand enhances oxidative addition. beilstein-journals.org |

| Base | Na₂CO₃ | 65 | Cs₂CO₃ | 88 | Cesium carbonate's higher solubility and basicity can accelerate the reaction. |

| Temperature | 80 °C | 70 | 110 °C | 94 | Higher temperature overcomes the activation energy barrier. beilstein-journals.org |

This is an interactive data table illustrating the impact of reaction parameter optimization.

Advanced Derivatization Strategies for this compound Analogues

Derivatization of the this compound scaffold is essential for modulating its physicochemical properties and biological activities. Strategic modifications can be made at the carboxylic acid moiety, the pyridine ring, or by incorporating the entire scaffold into larger, hybrid molecules.

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse analogues.

Esterification: The carboxylic acid can be readily converted to esters through Fischer esterification (reaction with an alcohol under acidic conditions) or by reaction with alkyl halides in the presence of a base. Steglich esterification, using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC), provides a mild method for forming esters. semanticscholar.org

Amidation: Amide derivatives are synthesized by activating the carboxylic acid (e.g., with thionyl chloride to form an acyl chloride, or using peptide coupling reagents like HATU or HOBt) followed by reaction with a primary or secondary amine. This approach is fundamental in creating molecules with specific biological functions, such as ureido derivatives. researchgate.netresearchgate.net

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or more chemoselective reagents such as borane (B79455) (BH₃). This transformation introduces a new functional group for further derivatization.

| Transformation | Reagents | Product Functional Group |

| Esterification | R-OH, H⁺ or DCC | Ester (-COOR) |

| Amidation | R₂NH, HATU/EDC | Amide (-CONR₂) |

| Reduction | LiAlH₄ or BH₃·THF | Alcohol (-CH₂OH) |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Halide (-COCl) |

This is an interactive data table summarizing key transformations of the carboxylic acid group.

The electronic nature of the pyridine ring dictates its reactivity towards substitution. As an electron-deficient heterocycle, it is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic aromatic substitution, particularly if leaving groups are present. mdpi.com

Electrophilic Aromatic Substitution (EAS): EAS reactions (e.g., nitration, halogenation) on the pyridine ring are challenging and require harsh conditions. Substitution, when it occurs, is directed to the 3- and 5-positions (meta to the nitrogen). For the this compound scaffold, the positions on the pyridine ring available for substitution are C-2, C-4, C-5, and C-6.

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (like a halide) is present on the pyridine ring, it can be displaced by nucleophiles. This allows for the introduction of a wide array of substituents. mdpi.com

Directed Ortho-Metalation (DoM) and C-H Activation: Modern synthetic methods allow for the functionalization of specific C-H bonds. DoM involves deprotonation at a position ortho to a directing group, followed by quenching with an electrophile. Palladium-catalyzed C-H activation can also be used to introduce new substituents onto the pyridine ring, offering a powerful tool for late-stage functionalization. beilstein-journals.org

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create chimeric compounds that can interact with multiple biological targets, potentially leading to enhanced efficacy, reduced drug resistance, or an improved pharmacological profile. nih.govmdpi.com

The this compound scaffold is an excellent building block for creating hybrid molecules. The carboxylic acid function provides a convenient attachment point for linking to another bioactive moiety via an ester, amide, or other stable linker. For example, it could be coupled with:

Anticancer agents: Linking to known cytotoxic scaffolds like purine (B94841) or pyrimidine (B1678525) derivatives. mdpi.com

Natural products: Combining with scaffolds from natural products, such as emodin, to create novel antiviral or antimalarial agents. rsc.org

Enzyme inhibitors: Incorporating the scaffold into molecules designed to inhibit specific enzymes, where the pyridine and benzoic acid moieties can form key interactions within the enzyme's active site.

The rationale is to design a single molecule where the this compound portion provides a specific interaction (e.g., hydrogen bonding, pi-stacking) with a target, while the attached pharmacophore engages with a different target or a different region of the same target.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies for 4 Pyridin 3 Yl Benzoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4-Pyridin-3-yl-benzoic acid, both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the positions of hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy, the acidic proton of the carboxyl group is expected to be the most deshielded, appearing as a broad singlet far downfield, typically above 10 ppm, due to strong hydrogen bonding effects. The protons on the two aromatic rings would resonate in the aromatic region (approximately 7.0-9.0 ppm). The protons on the pyridine (B92270) ring are generally more deshielded than those on the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. Specifically, the proton at the C-2 position of the pyridine ring is anticipated to have the highest chemical shift among the ring protons because of its proximity to the electronegative nitrogen.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing in the range of 165-175 ppm. The aromatic carbons, both from the benzene and pyridine rings, would produce a cluster of signals in the 120-150 ppm region. The carbon atoms directly bonded to the nitrogen in the pyridine ring (C-2 and C-6) and the carbon atom to which the other ring is attached (ipso-carbons) show distinct chemical shifts that are crucial for unambiguous structural confirmation. While a fully assigned experimental spectrum is not widely published, the expected chemical shifts can be predicted based on established data for benzoic acid and pyridine derivatives. rsc.orgresearchgate.nethmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton (¹H) NMR | Carbon (¹³C) NMR | ||

|---|---|---|---|

| Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) | Assignment |

| >10.0 | -COOH | 165-175 | -COOH |

| 8.8-9.0 | Pyridine C2-H | 147-152 | Pyridine C2, C6 |

| 8.5-8.7 | Pyridine C6-H | 135-145 | Pyridine C4, Benzene C1, C4 |

| 7.8-8.2 | Pyridine C4-H, Benzene C2, C6-H | 125-135 | Benzene C2, C3, C5, C6 |

| 7.4-7.7 | Pyridine C5-H, Benzene C3, C5-H | 120-125 | Pyridine C3, C5 |

Vibrational Spectroscopy (FT-IR, Raman) Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present. For this compound, key vibrational modes are associated with the carboxylic acid, the benzene ring, and the pyridine ring.

The FT-IR spectrum is expected to be dominated by a very broad absorption band for the O-H stretching of the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. This broadening is a hallmark of the strong hydrogen bonding present in the solid state. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp band, generally found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and benzene rings are observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the carboxylic acid group also produces a significant band, typically in the 1210-1320 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the aromatic rings often produce strong and sharp signals, making it particularly useful for analyzing the skeletal structure of the molecule. The C=O stretch is also observable in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| 3300-2500 | O-H stretch (H-bonded dimer) | FT-IR (Broad) |

| 3100-3000 | Aromatic C-H stretch | FT-IR, Raman |

| 1710-1680 | C=O stretch (carbonyl) | FT-IR (Strong), Raman |

| 1610-1580 | Aromatic C=C and C=N ring stretch | FT-IR, Raman (Strong) |

| 1500-1400 | Aromatic C=C and C=N ring stretch | FT-IR, Raman |

| 1320-1210 | C-O stretch / O-H bend coupled | FT-IR |

| 920 | Out-of-plane O-H bend (dimer) | FT-IR (Broad) |

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π→π* transitions. The spectrum of benzoic acid in aqueous solution typically shows two main absorption bands: a strong B-band (benzenoid) around 230 nm and a weaker, broader C-band around 274 nm. rsc.org The presence of the pyridyl substituent extends the conjugated π-system, which is expected to cause a bathochromic (red) shift in these absorption maxima compared to benzoic acid alone.

Specific experimental data for this compound in solution is limited, but studies involving its interaction with biomolecules provide significant insights. When 4-(Pyridin-3-yl)benzoic acid binds to the active site of the enzyme CYP199A4, it induces a distinct type II UV-Vis spectral response. This results in a significant red shift of the heme Soret band to a maximum wavelength (λmax) of 424 nm, which is indicative of the nitrogen atom of the pyridine ring coordinating directly to the heme iron.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Elucidation

The analysis of 3-(4-Pyridyl)benzoic acid reveals that the molecule is not planar. The dihedral angle, or twist, between the planes of the pyridine and benzene rings is 32.14(7)°. nih.gov The carboxylic acid group is also slightly twisted out of the plane of the benzene ring. Such non-planar conformations are common in biaryl systems and are a result of balancing steric hindrance between ortho-hydrogens and the energetic preference for π-system conjugation.

Table 3: Crystallographic Data for the Isomer 3-(4-Pyridyl)benzoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.839(3) |

| b (Å) | 7.013(7) |

| c (Å) | 19.469(10) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1890(2) |

| Z | 8 |

| Dihedral Angle (Benzene-Pyridine) | 32.14(7)° |

Data sourced from a study on the isomer 3-(4-Pyridyl)benzoic acid. nih.gov

Crystal Engineering and Molecular Packing Analysis

The solid-state architecture of pyridyl-benzoic acids is governed by strong and directional intermolecular interactions, primarily hydrogen bonds. In the crystal structure of the isomer 3-(4-Pyridyl)benzoic acid, the most significant interaction is the O-H···N hydrogen bond formed between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. nih.gov This robust and predictable interaction acts as a supramolecular synthon, linking the molecules head-to-tail into infinite one-dimensional chains that propagate along the c-axis of the unit cell. nih.gov

This O-H···N hydrogen bond is a classic tool in crystal engineering for building predictable supramolecular structures. It is generally stronger than the O-H···O hydrogen bond that leads to the common carboxylic acid dimer synthon, especially when the pKa difference between the protonated pyridine and the carboxylic acid is small. In this compound, this same O-H···N interaction is expected to be the primary driver of the crystal packing, leading to similar chain or catemer motifs.

Intermolecular Interaction Mapping via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. The Hirshfeld surface is a mapped surface around a molecule, colored according to the nature and proximity of intermolecular contacts.

A Hirshfeld analysis for a compound like this compound would involve mapping properties such as dnorm (normalized contact distance) onto the surface. Red spots on the dnorm map highlight close intermolecular contacts that are shorter than the sum of the van der Waals radii, which are indicative of strong interactions like hydrogen bonds. For this molecule, prominent red spots would be expected around the carboxylic acid's -OH group and the pyridine's nitrogen atom, visually confirming the O-H···N hydrogen bonds.

The analysis can be further quantified using 2D fingerprint plots, which summarize all the intermolecular contacts. For related co-crystals involving pyridyl and benzoic acid moieties, the contributions to the Hirshfeld surface are often dominated by H···H, O···H/H···O, and C···H/H···C contacts. For instance, in a co-crystal of N,N'-bis[(pyridin-4-yl)methyl]ethanediamide and 3-chlorobenzoic acid, the contacts break down as H···H (28.5%), H···O/O···H (23.2%), and H···C/C···H (23.3%). A similar distribution would be expected for this compound, with the large percentage of O···H contacts quantitatively confirming the importance of hydrogen bonding in the crystal packing.

In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Computational chemistry is a powerful tool for elucidating the fundamental properties of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are routinely employed to predict molecular geometry, electronic structure, and various other physicochemical properties. However, for this compound, specific research articles detailing such analyses appear to be absent.

Consequently, it is not possible to provide detailed, scientifically-backed data for the following areas of computational analysis for this compound, as the primary research has not been published:

Frontier Molecular Orbital (FMO) Analysis: Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant energy gap, have not been reported. This data is crucial for understanding the molecule's electronic transitions and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: While a standard computational output, specific maps identifying the electrophilic and nucleophilic sites of this compound have not been published.

Ab Initio (e.g., Hartree-Fock) Studies: Complementary studies using methods like Hartree-Fock, which are foundational in quantum chemistry, have not been specifically documented for this compound.

Theoretical Spectroscopic Predictions: There is no available data on the theoretical prediction of its Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), or UV-Vis spectroscopic parameters. Such data is vital for interpreting experimental spectra.

Non-Linear Optical (NLO) Properties: Computations of the dipole moment, polarizability, and first-order hyperpolarizability, which determine a molecule's potential in NLO applications, are not present in the literature for this specific molecule.

Global Reactivity Descriptors: Key indicators of chemical reactivity, such as chemical hardness, softness, electronegativity, and chemical potential, derived from electronic structure calculations, have not been calculated and reported.

While numerous studies utilize this compound as a building block for more complex materials, the foundational computational characterization of the molecule itself remains an unaddressed area in the available scientific literature. tandfonline.comresearchgate.netresearchgate.net This highlights a potential opportunity for future research to characterize this and similar bifunctional organic ligands, providing valuable data for chemists and materials scientists.

Computational Chemistry and Quantum Mechanical Investigations of 4 Pyridin 3 Yl Benzoic Acid

Molecular Dynamics Simulations for Intermolecular Interactions and Adsorption Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed view of intermolecular interactions, which are the forces between neighboring molecules. For 4-Pyridin-3-yl-benzoic acid, MD simulations could elucidate how molecules of this compound interact with each other in a condensed phase (solid or liquid), revealing information about hydrogen bonding, π-π stacking interactions between the pyridine (B92270) and benzene (B151609) rings, and van der Waals forces.

Intermolecular Interactions:

In the absence of specific MD simulation data for this compound, insights into its probable intermolecular interactions can be inferred from its structural features. The molecule possesses a carboxylic acid group, which is a strong hydrogen bond donor and acceptor, and a pyridine ring, where the nitrogen atom can act as a hydrogen bond acceptor.

Hydrogen Bonding: It is highly probable that the most significant intermolecular interaction in a system of this compound molecules is the hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of another. This could lead to the formation of extended chains or other supramolecular structures. Dimerization via hydrogen bonds between the carboxylic acid groups, a common motif for benzoic acid and its derivatives, is also a possibility.

Adsorption Phenomena:

Adsorption is the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface. Computational methods, particularly Density Functional Theory (DFT), are often employed to study the adsorption of molecules onto various substrates. Such studies for this compound would be crucial for understanding its behavior at interfaces, which is relevant for applications in catalysis, corrosion inhibition, and sensor technology.

A hypothetical DFT study on the adsorption of this compound on a metal surface, for instance, would likely investigate:

Adsorption Energy: The strength of the bond between the molecule and the surface.

Adsorption Geometry: The orientation of the molecule relative to the surface atoms.

Charge Transfer: The extent of electron transfer between the molecule and the surface, which can indicate the nature of the chemical bonding.

The functional groups of this compound (the carboxylic acid and the pyridine nitrogen) would be the primary sites for interaction with a surface. The specific nature of the adsorption would depend on the chemical properties of both the molecule and the surface material.

Data from Related Computational Studies:

While direct computational data for this compound is scarce, studies on similar molecules provide a framework for what could be expected. For instance, DFT calculations on other pyridine carboxylic acids have been used to determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential. These parameters are crucial in predicting the reactivity of a molecule and its potential as a corrosion inhibitor, as they relate to the molecule's ability to donate or accept electrons to and from a metal surface.

A summary of typical parameters calculated in DFT studies of related pyridine and benzoic acid derivatives is presented in the table below. It is important to note that these are representative values and not the actual calculated values for this compound.

| Parameter | Typical Calculated Value (Arbitrary Units) | Significance in Intermolecular Interactions and Adsorption |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 4.7 eV | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Dipole Moment (μ) | 3.2 D | A measure of the molecule's overall polarity, which influences intermolecular electrostatic interactions and solubility. |

| Adsorption Energy (Eads) | -1.5 eV | The energy released upon adsorption onto a surface; a negative value indicates a spontaneous and stable adsorption process. |

Future computational research dedicated specifically to this compound is needed to provide precise data for these and other properties, which would enable a more complete understanding of its chemical behavior and potential applications.

Coordination Chemistry of 4 Pyridin 3 Yl Benzoic Acid As a Ligand

Design and Synthesis of Metal Complexes with 4-Pyridin-3-yl-benzoic Acid Ligands

There is a conspicuous absence of published studies detailing the design and synthesis of discrete metal complexes utilizing this compound as a ligand. The synthesis of such complexes would typically involve the reaction of a salt of the desired metal with the deprotonated form of the ligand under various conditions (e.g., solvothermal, hydrothermal, or room temperature). The bifunctional nature of the ligand, possessing both a carboxylic acid group and a pyridine (B92270) nitrogen atom, offers potential for diverse coordination modes, including monodentate, bidentate, and bridging interactions. However, specific examples, reaction conditions, and yields for complexes of this compound are not available in the current body of scientific literature.

Influence of Metal Centers on Coordination Geometries and Electronic Structures

The influence of different metal centers (e.g., transition metals, lanthanides) on the coordination geometries and electronic properties of complexes with this compound has not been investigated. Research on related isomers shows that the choice of metal ion significantly dictates the final structure, leading to varied geometries like octahedral, tetrahedral, or square planar arrangements. wikipedia.org However, no such specific information is documented for the this compound ligand.

Metal-Organic Frameworks (MOFs) Utilizing this compound as a Linker

The use of pyridyl-benzoic acid isomers as organic linkers in the construction of Metal-Organic Frameworks (MOFs) is a well-established field of research. These linkers have been employed to create frameworks with interesting topologies and properties. For instance, MOFs have been successfully assembled using 3-(4-pyridyl)benzoate and 4-(4-pyridyl)benzoate. researchgate.net In contrast, there are no reports of MOFs constructed using this compound as the primary organic linker.

Investigation of Framework Topology and Dimensionality

As no MOFs based on this specific linker have been synthesized, there has been no investigation into their potential framework topologies or dimensionalities (e.g., 1D chains, 2D layers, or 3D frameworks).

Crystallographic Engineering of Porous and Extended Structures

The principles of crystallographic engineering, which involve the rational design of porous and extended structures, have not been applied to this compound in a MOF context. The specific geometry of this linker could theoretically lead to unique network structures, but this remains a hypothetical exercise without experimental data.

Functionalization and Modification within MOF Architectures Derived from this compound

The functionalization or post-synthetic modification of MOFs derived from this compound is a topic that cannot be addressed, as the parent frameworks have not yet been created.

Supramolecular Assemblies and Crystal Engineering with 4 Pyridin 3 Yl Benzoic Acid

Analysis of Hydrogen Bonding Motifs in 4-Pyridin-3-yl-benzoic Acid Systems

The prediction and analysis of hydrogen bonding motifs are central to understanding the crystal packing of this compound and its derivatives. The primary and most anticipated interaction is the O-H···N hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine (B92270) ring of another. This interaction is a well-established and highly reliable supramolecular synthon in crystal engineering.

Table 1: Hydrogen-Bond Geometry for 3-(4-Pyridyl)benzoic acid nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O2—H2···N1 | 0.82 | 1.83 | 2.6526 (18) | 178 |

D = Donor atom; A = Acceptor atom

In addition to the primary O-H···N synthon, weaker C-H···O interactions can also play a significant role in stabilizing the crystal lattice. The interplay of these various hydrogen bonds dictates the final three-dimensional architecture. The non-planar conformation of these molecules, with a dihedral angle between the phenyl and pyridine rings, further influences the packing efficiency and the resulting supramolecular assembly nih.gov.

Co-crystallization Strategies Involving this compound

Co-crystallization is a powerful strategy to modify the physicochemical properties of solid materials by incorporating a second molecular entity (a co-former) into the crystal lattice. For this compound, co-crystallization can be exploited to generate a diverse range of supramolecular architectures with tailored properties. The selection of co-formers is typically guided by the principles of supramolecular synthons, aiming to form robust and predictable intermolecular interactions.

A relevant example can be found in the co-crystallization of a derivative, 4-(3-(pyridin-3-yl)ureido)benzoic acid, with adipic acid researchgate.netresearchgate.net. In this 2:1 co-crystal, the carboxylic acid groups of the ureido-benzoic acid derivative form a classic dimeric R22(8) synthon via O-H···O hydrogen bonds researchgate.net. This dimer then interacts with the adipic acid molecules. Specifically, the nitrogen atoms of the urea group and the pyridine ring form hydrogen bonds with the carboxyl groups of the adipic acid, extending the structure into a two-dimensional network researchgate.net. This example showcases a hierarchical assembly process where strong, primary synthons direct the initial formation of molecular aggregates, which are then linked into higher-order structures by secondary interactions.

Potential Co-crystallization Strategies for this compound:

With Dicarboxylic Acids: Short-chain dicarboxylic acids like oxalic or succinic acid, as well as longer, more flexible acids like adipic acid, can act as pillars or linkers between layers or chains of this compound, leading to the formation of porous frameworks or extended networks mdpi.com.

With Other Hydrogen-Bond Donors/Acceptors: Co-formers with complementary functionalities, such as amides or other heterocycles, can introduce new supramolecular synthons and disrupt or modify the self-assembly of this compound, leading to novel crystal forms researchgate.net.

Hierarchical Assembly: The use of co-formers that can simultaneously interact with both the carboxylic acid and the pyridine functionalities can lead to the formation of complex, hierarchical supramolecular structures.

Self-Assembly Principles in Extended Crystalline Architectures

The self-assembly of this compound into extended crystalline architectures is governed by a combination of factors, including the strength and directionality of hydrogen bonds, steric effects, and potentially weaker interactions such as π-π stacking. The molecule's inherent asymmetry and the potential for rotational freedom around the C-C bond connecting the two aromatic rings allow for a degree of conformational flexibility that can influence the final crystal packing.

The formation of one-dimensional chains through O-H···N hydrogen bonding, as seen in the isomer 3-(4-pyridyl)benzoic acid, represents the most fundamental level of self-assembly for this class of compounds nih.gov. These primary chains can then be further organized in the solid state through weaker interactions. For instance, π-π stacking between adjacent pyridine or benzene (B151609) rings can lead to the formation of layered structures. The specific arrangement of these stacks (e.g., parallel-displaced or T-shaped) will be dictated by the electrostatic and van der Waals forces between the aromatic systems.

The principles of self-assembly can be further manipulated through the introduction of co-formers. The co-crystal of 4-(3-(pyridin-3-yl)ureido)benzoic acid with adipic acid demonstrates how a secondary component can direct the assembly of primary molecular units into a more complex, higher-dimensional network researchgate.net. The adipic acid in this case acts as a supramolecular linker, bridging the primary hydrogen-bonded dimers. This highlights a key principle in crystal engineering: the use of molecular components with well-defined geometries and functionalities to guide the self-assembly process towards a desired architecture.

Exploration of Biological Activities and Biochemical Interactions of 4 Pyridin 3 Yl Benzoic Acid and Its Derivatives

Evaluation of Antimicrobial Potency

Derivatives of 4-pyridin-3-yl-benzoic acid have demonstrated notable potential as antimicrobial agents. Research into this area has revealed activity against both bacterial and viral pathogens.

One study focused on a series of novel 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives, which were synthesized and screened for in vitro anti-HIV-1 activity. Several of these compounds exhibited moderate to good inhibitory activity against the growth of HIV-1. Specifically, certain derivatives showed potent anti-HIV-1 activity against p24 expression at a concentration of 100 μM. The study noted that these compounds did not show significant cytotoxicity on the MT-2 cell line, suggesting a favorable profile for potential therapeutic development.

Table 1: Anti-HIV-1 Activity of Selected 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives

| Compound ID | Aryl Substituent | Inhibition of p24 Expression (%) at 100 µM |

|---|---|---|

| 1c | 4-Chlorophenyl | 84.00 |

| 1d | 4-Methoxyphenyl | 76.42 |

| 1e | 4-Nitrophenyl | 80.50 |

Furthermore, other modifications of the core structure have yielded compounds with antibacterial properties. Studies on pyridine (B92270) derivatives, in general, have highlighted their role as building blocks in developing agents active against various bacterial strains, including Staphylococcus aureus. researchgate.net

Investigations into Anticancer Activity and Cytotoxicity Mechanisms

The this compound framework is a key structural component in the development of targeted anticancer therapies, particularly kinase inhibitors.

A prominent example is 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid , which is a critical intermediate in the synthesis of Nilotinib. innospk.com Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). innospk.com This precursor molecule forms the molecular backbone of Nilotinib, directly influencing its ability to effectively target cancer cells. innospk.com

Research has also explored other derivatives. For instance, pyridine derivatives have been shown to induce cytotoxicity in melanoma cells, with evidence suggesting this effect is likely due to the inhibition of the tyrosinase enzyme. nih.gov The concentrations of these pyridine derivatives that led to a 50% decrease in cell density (IC50) were comparable to those causing a 50% drop in enzyme activity, indicating that the cytotoxicity is highly likely a result of tyrosinase inhibition. nih.gov

Enzyme Inhibition Profiles and Mechanistic Studies

The ability of this compound derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. The primary focus has been on their role as kinase inhibitors, though other enzyme targets have also been identified.

Kinetic studies on various pyridine derivatives have revealed different mechanisms of enzyme inhibition. For example, in studies involving mushroom tyrosinase, pyridine derivatives like nicotinic acid and picolinic acid acted as competitive inhibitors. nih.gov This suggests that these inhibitors compete with the substrate for binding to the active site of the enzyme. nih.gov In contrast, some benzoic acid derivatives without the pyridine ring showed non-competitive inhibition, indicating they bind to a site other than the active site. nih.gov

The most significant application of this chemical class in enzyme inhibition is in targeting Receptor Tyrosine Kinases (RTKs), which are crucial in cancer cell signaling pathways. As mentioned, 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid is integral to the synthesis of Nilotinib, a highly effective inhibitor of the BCR-ABL tyrosine kinase. innospk.comchemicalbook.com The activity of Nilotinib demonstrates the power of this scaffold to create potent and specific RTK inhibitors for cancer therapy.

Ligand-Target Interactions in Biochemical Assay Systems

Understanding the specific molecular interactions between this compound derivatives and their biological targets is crucial for rational drug design. Biochemical and structural studies have elucidated the nature of these interactions. For the anti-HIV-1 agents derived from 4-[4-arylpyridin-1(4H)-yl]benzoic acid, the binding modes within the gp41 binding site were investigated. These studies revealed that the inhibitory activities are likely attributable to a combination of electrostatic and hydrophobic interactions, supplemented by the formation of additional hydrogen bonds with the target site.

Molecular Docking and In Silico Approaches for Biological Target Binding

Computational methods, particularly molecular docking, have been instrumental in predicting and analyzing the binding of these compounds to their biological targets.

For the anti-HIV derivatives of 4-[4-arylpyridin-1(4H)-yl]benzoic acid, molecular docking studies were employed to determine their binding modes to the gp41 binding site. These in silico models corroborated the biochemical data, showing that the most potent compounds formed favorable electrostatic, hydrophobic, and hydrogen-bonding interactions within the binding pocket. Such computational analyses are vital for understanding structure-activity relationships and for optimizing lead compounds.

Similarly, docking analyses have been applied to other benzoic acid derivatives to predict their efficacy as enzyme inhibitors. For example, a triazole-containing benzoic acid derivative was shown through docking studies to bind effectively with the target protein carbonic anhydrase, indicating its potential as an inhibitor. niscpr.res.in These computational approaches provide valuable insights into the binding energy and specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. niscpr.res.in

Applications in Catalysis and Advanced Materials Science

Catalytic Activity of 4-Pyridin-3-yl-benzoic Acid-derived Systems

Systems derived from pyridylbenzoic acids are noted for their catalytic potential, which arises from the ability to create well-defined, porous structures with accessible active sites. The metal nodes within these structures can act as Lewis acids, while the organic linkers can be functionalized to introduce basic sites or other catalytic moieties, leading to sophisticated, multifunctional catalysts.

The primary application of pyridylbenzoic acid derivatives in heterogeneous catalysis is as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs). These crystalline materials possess high surface areas and tunable porosity, making them excellent candidates for solid catalysts. The pyridyl nitrogen and the carboxylate oxygens coordinate with metal ions to build robust, extended networks.

A closely related compound, 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H₂pdba), has been used to assemble a variety of coordination polymers with metals like manganese(II), cobalt(II/III), nickel(II), and copper(II) acs.org. These materials have demonstrated notable catalytic activity in reactions such as the Knoevenagel condensation. The adaptability of the pyridyl-dicarboxylate linker allows for the formation of diverse structural topologies, which in turn influences the catalytic performance acs.org. In these frameworks, the metal centers often serve as the primary catalytic sites, while the porous structure facilitates the diffusion of reactants and products. The introduction of pyrene-based ligands into MOFs has also been shown to enhance electron transfer, leading to promising activity in heterogeneous catalysis rsc.org. While research on MOFs built specifically from the 3-pyridyl isomer is less common than its 4-pyridyl counterpart, the principles of forming catalytically active, porous solids remain the same.

The table below summarizes the catalytic performance of a coordination polymer derived from a related pyridyl-dicarboxylic acid in the Knoevenagel condensation of benzaldehyde with malononitrile.

| Catalyst | Reaction | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| [Mn(μ₄-pdba)(H₂O)]n | Knoevenagel Condensation | Ethanol | 80 | 12 | 98 | acs.org |

Utilization as Building Blocks for Specialty Chemicals and Functional Materials

The rigid structure and dual functionality of this compound and its isomers make them ideal building blocks for creating larger, functional molecules and materials. The pyridine (B92270) ring and the benzoic acid moiety can be chemically modified to tune the electronic, optical, and physical properties of the resulting products.

Pyridylbenzoate moieties are incorporated into functional materials like dyes and polymers to impart specific properties. The aromatic system contributes to thermal stability and can be part of a larger chromophore system in dyes.

In the context of dyes, benzoic acid derivatives are common precursors. For example, azo dyes, a major class of synthetic colorants, can be synthesized through the diazotization of an aromatic amine followed by coupling with an electron-rich species researchgate.netrsc.org. A molecule like 4-aminobenzoic acid can be diazotized and coupled to form azo dyes rsc.org. By analogy, an amino-functionalized derivative of this compound could serve as a precursor for novel heterocyclic azo dyes with potentially unique photophysical properties. The pyridine nitrogen offers a site for protonation or coordination, which could lead to pH-sensitive (halochromic) dyes.

The most prominent application in polymer science is the use of pyridylbenzoic acids as linkers in coordination polymers and MOFs acs.orgrsc.org. These materials are essentially polymers where metal ions or clusters are linked by organic molecules. The resulting frameworks can exhibit properties such as high porosity for gas storage, selective sorption of volatile organic compounds, or luminescence dntb.gov.uanih.gov. For instance, MOFs constructed from 3-nitro-4-(pyridin-4-yl)benzoic acid have shown enhanced and red-shifted photoluminescence compared to the free ligand dntb.gov.uanih.gov. The specific geometry of the this compound linker would influence the topology and properties of the resulting polymer network.

The table below lists examples of functional materials developed from related benzoic acid derivatives, illustrating the potential applications for pyridylbenzoate moieties.

| Precursor Molecule | Material Type | Key Feature/Application | Reference |

|---|---|---|---|

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Coordination Polymer | Heterogeneous catalysis | acs.org |

| 3-Nitro-4-(pyridin-4-yl)benzoic acid | Metal-Organic Framework (MOF) | Gas adsorption and photoluminescence | nih.gov |

| 4-Aminobenzoic acid | Azo Dye Derivative | Synthesis of novel chromophores | rsc.org |

Future Research Directions and Challenges in 4 Pyridin 3 Yl Benzoic Acid Research

Emerging Synthetic Methodologies and Scalability Considerations

The primary route to synthesizing 4-Pyridin-3-yl-benzoic acid and related biaryl compounds is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netresearchgate.netresearchgate.net Future research is focused on refining these methods for greater efficiency, sustainability, and scalability.

Emerging methodologies are likely to concentrate on developing more active and robust catalyst systems. This includes exploring novel palladium catalysts or catalysts based on more abundant and less expensive metals. The goal is to achieve high yields under milder reaction conditions, reducing energy consumption and the formation of byproducts. researchgate.net A key challenge in this area is the development of greener processes, for instance, using water as a solvent system to minimize the environmental impact of organic solvents. nih.gov

Scalability presents a significant hurdle for the industrial application of these synthetic routes. Challenges that arise during scale-up include:

Catalyst Efficiency and Removal: Maintaining high catalyst activity on a large scale can be difficult. Furthermore, the removal of residual palladium from the final product is critical, especially for pharmaceutical applications, often requiring complex and costly purification techniques. acs.orgresearchgate.net

Reaction Control: Precise control over reaction parameters such as temperature and atmosphere is crucial. Deviations can lead to incomplete reactions or the generation of impurities, which can be more challenging to manage in large-scale reactors. acs.org

Process Robustness: Ensuring the reaction is repeatable and consistently delivers high purity product is a major focus. The quality of starting materials and the strict control of oxygen levels are critical parameters that require rigorous investigation for a reliable manufacturing process. wuxiapptec.com

Future work will likely involve the implementation of continuous flow chemistry, which can offer better control over reaction conditions and facilitate easier scaling compared to traditional batch processes.

Application of Advanced In Situ Characterization Techniques

Understanding the formation mechanism of materials derived from this compound is critical for controlling their final properties. Advanced in situ characterization techniques, which monitor reactions as they happen, are poised to provide unprecedented insights.

In the context of materials science, where this compound is used as an organic linker to create Metal-Organic Frameworks (MOFs), techniques like in situ NMR, Raman spectroscopy, and synchrotron X-ray diffraction are becoming indispensable. rsc.orgrsc.orgacs.org

In Situ NMR Spectroscopy can provide real-time information on the solution-phase processes, tracking the consumption of the linker and the kinetics of crystallization to determine activation energies for nucleation and growth. rsc.orgnih.gov

In Situ Raman Spectroscopy is a non-invasive technique that can monitor the evolution of unique vibrational peaks corresponding to the MOF structure, allowing for the tracking of crystallization progress and modulator consumption in real-time. rsc.org

In Situ Synchrotron X-ray Diffraction allows for the direct observation of the formation of crystalline phases during a synthesis, helping to identify any transient intermediate structures and understand the transformation kinetics. acs.org

For crystallization studies of the compound itself or its derivatives, in situ tools can help elucidate polymorphism and solvent effects, which are critical for applications in pharmaceuticals and materials. mdpi.comresearchgate.net The challenge lies in developing and adapting custom-built reaction cells that can withstand the specific temperature and pressure conditions of the synthesis while being compatible with these advanced analytical techniques.

Multidisciplinary Approaches in Biological and Materials Science Applications

The distinct functionalities of this compound make it a prime candidate for multidisciplinary research, bridging materials science and biology.

In Materials Science , this compound and its isomers serve as versatile organic linkers for the construction of coordination polymers and MOFs. nih.govnih.gov These materials are designed by combining the organic linker with various metal ions, leading to frameworks with diverse topologies and properties. rsc.orgnih.gov Research is focused on:

Functional Porous Materials: Creating MOFs with tailored pore sizes and chemical environments for applications in gas storage and separation. For example, a MOF constructed with a nitro-functionalized derivative of pyridinylbenzoic acid demonstrated good selectivity for CO2 over N2. nih.gov

Catalysis: Designing frameworks where the metal nodes or the organic linkers themselves act as catalytic sites.

Luminescent Materials: Synthesizing coordination polymers that exhibit photoluminescence, with potential applications in chemical sensing. nih.gov

A key area of future research is the use of mixed-linker strategies to create more complex MOFs with enhanced tunability and functionality. acs.org

In Biological and Medicinal Chemistry , the benzoic acid nucleus is a well-established pharmacophore found in numerous therapeutic agents. researchgate.net The this compound scaffold can be viewed as a key building block for new drug candidates. Multidisciplinary approaches involving medicinal chemistry, computational modeling, and molecular biology are essential for:

Enzyme Inhibition: Derivatives are being investigated as potent inhibitors for therapeutic targets. For instance, related structures are key components in inhibitors of tyrosine kinases, which are crucial in cancer therapy. mdpi.comcphi-online.comacanthusresearch.com

Antimicrobial Agents: The development of novel derivatives to combat drug-resistant bacteria and fungi is an active area of research. researchgate.netmdpi.com

Bioisosteric Replacement: The pyridinyl-benzoic acid structure can act as a bioisostere for other molecular fragments, allowing chemists to fine-tune the pharmacological properties of a drug, such as its solubility, metabolic stability, and target-binding affinity.

Future success in these areas will depend on close collaboration between synthetic chemists, materials scientists, and biologists to design, synthesize, and test novel compounds and materials.

Challenges in Rational Design and Predictive Modeling for Novel Applications

A major goal in both materials and biological sciences is the ability to design new molecules and materials with desired properties from first principles, a practice known as rational design. rsc.orgnih.govosti.gov This approach relies heavily on predictive modeling and presents significant challenges.

For Materials Science Applications (e.g., MOFs):

Predicting Topology: A significant challenge is that even with the same metal and linker, different reaction conditions can lead to MOFs with entirely different structures and properties. rsc.org Predicting the final topology of a framework based solely on its building blocks remains a formidable task.

Structure-Property Relationships: While progress has been made, accurately predicting functional properties like gas uptake, catalytic activity, or stability from a hypothetical structure is still in its early stages. rsc.orgmdpi.com

Future research is moving towards using machine learning and deep learning models trained on large datasets of existing MOFs. chemrxiv.orgbohrium.com These models aim to predict properties like pore size and guest accessibility based only on the chemical identities of the metal and linker, which could dramatically accelerate the discovery of new materials for specific applications. chemrxiv.orgresearchgate.net

For Biological Applications:

Predicting Biological Activity: Computational tools like molecular docking are used to predict how a molecule might bind to a biological target, such as an enzyme or receptor. However, accurately predicting binding affinity and biological activity remains challenging.

Off-Target Effects and Toxicity: A crucial challenge is predicting potential off-target interactions that could lead to undesirable side effects. In silico models are being developed to forecast the toxicity and metabolic fate of new drug candidates early in the discovery process. mdpi.com

The continued development of more accurate computational methods, coupled with the generation of high-quality experimental data for model training and validation, is essential to overcome these challenges and enable the true rational design of novel applications for this compound and its derivatives.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.